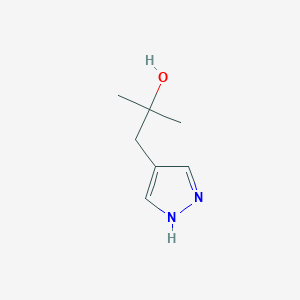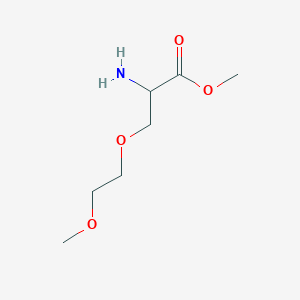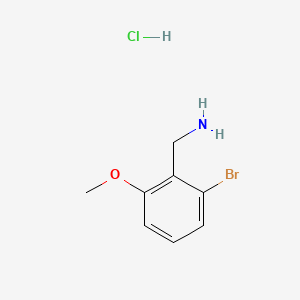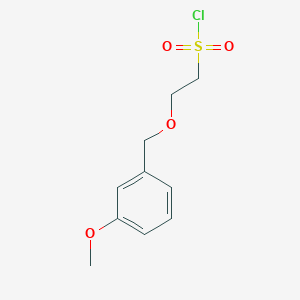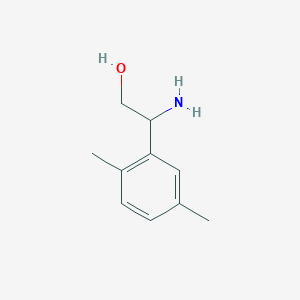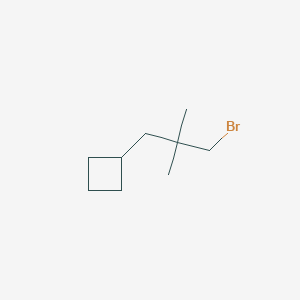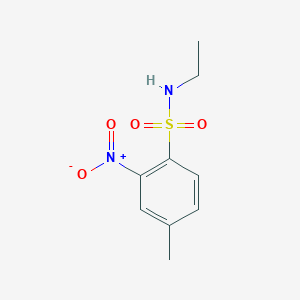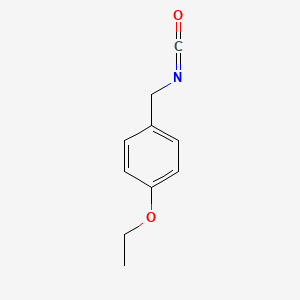
1-Ethoxy-4-(isocyanatomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4-(isocyanatomethyl)benzene is an organic compound with the molecular formula C10H11NO2 It is characterized by the presence of an ethoxy group and an isocyanatomethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1-ethoxy-4-(methyl)benzene with phosgene to introduce the isocyanate group . The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of 1-ethoxy-4-(isocyanatomethyl)benzene may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include purification steps such as distillation or recrystallization to achieve high purity levels of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-4-(isocyanatomethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups to the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
Scientific Research Applications
1-Ethoxy-4-(isocyanatomethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethoxy-4-(isocyanatomethyl)benzene involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the structure and function of these molecules, leading to various biological effects .
Comparison with Similar Compounds
1-Bromo-4-(isocyanatomethyl)benzene: Similar structure but with a bromine atom instead of an ethoxy group.
1-Isocyanato-4-methylbenzene: Lacks the ethoxy group, making it less versatile in certain reactions.
Uniqueness: 1-Ethoxy-4-(isocyanatomethyl)benzene is unique due to the presence of both the ethoxy and isocyanatomethyl groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for more complex chemical modifications and interactions compared to similar compounds.
Properties
CAS No. |
93489-07-7 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-ethoxy-4-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C10H11NO2/c1-2-13-10-5-3-9(4-6-10)7-11-8-12/h3-6H,2,7H2,1H3 |
InChI Key |
JXBFGHMTUAIGEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Propan-2-yloxy)phenyl]oxirane](/img/structure/B13618428.png)


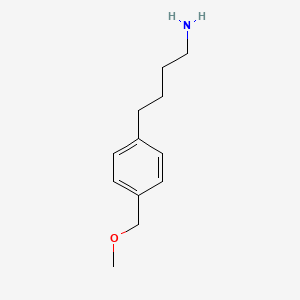
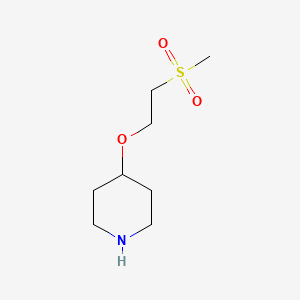

![tert-butylN-[1-(oxiran-2-yl)propan-2-yl]carbamate](/img/structure/B13618485.png)
